molecular formula C12H12ClN B15095659 Quinoline, 4-chloro-3,5,7-trimethyl- CAS No. 61563-53-9

Quinoline, 4-chloro-3,5,7-trimethyl-

Cat. No.: B15095659
CAS No.: 61563-53-9
M. Wt: 205.68 g/mol
InChI Key: KRPBOBBDYDQGIA-UHFFFAOYSA-N
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Description

Quinoline, 4-chloro-3,5,7-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 4th position and three methyl groups at the 3rd, 5th, and 7th positions on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 4-chloro-3,5,7-trimethylquinoline, can be achieved through various methods. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be modified to introduce specific substituents on the quinoline ring.

Another approach involves the cyclization of aniline derivatives with β-ketoesters, followed by chlorination and methylation to obtain the desired compound . Microwave irradiation and solvent-free conditions have also been employed to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale Skraup synthesis or other catalytic processes that can be optimized for high yield and purity. The use of eco-friendly and reusable catalysts is becoming increasingly popular in industrial settings to minimize environmental impact .

Mechanism of Action

The mechanism of action of quinoline, 4-chloro-3,5,7-trimethyl- involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt microbial cell membranes, and interfere with DNA replication and repair processes . These interactions contribute to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Properties

CAS No.

61563-53-9

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

4-chloro-3,5,7-trimethylquinoline

InChI

InChI=1S/C12H12ClN/c1-7-4-8(2)11-10(5-7)14-6-9(3)12(11)13/h4-6H,1-3H3

InChI Key

KRPBOBBDYDQGIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=CC(=C2Cl)C)C

Origin of Product

United States

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